REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH2:5][OH:6].C(N([CH2:14][CH3:15])CC)C.CS(Cl)(=O)=O.CN1[CH2:26][CH2:25][CH2:24][C:23]1=O.[C:28](=[O:31])([O-])[O-:29].[K+].[K+].[OH-].[Na+].Cl>O1CCCC1.OC1C=CC(C(OC)=O)=CC=1.O>[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH2:5][O:6][C:15]1[CH:14]=[CH:26][C:25]([C:28]([OH:29])=[O:31])=[CH:24][CH:23]=1 |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
FC(CCCO)(F)F
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
142 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
226 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 h at 0-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The beige suspension is Hyflo-filtrated
|
Type
|
WASH
|
Details
|
washed with tetrahydrofurane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
are added to the lightly brown solution
|
Type
|
CUSTOM
|
Details
|
to react at 80° C. for 14 h
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 30 min until the reaction
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool at room temperature
|
Type
|
STIRRING
|
Details
|
is stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The product is filtrated off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried overnight at room temperature under vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCOC1=CC=C(C(=O)O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 391.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |